molecular formula C12H13N3OS B12529051 Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- CAS No. 712309-16-5

Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)-

Katalognummer: B12529051
CAS-Nummer: 712309-16-5
Molekulargewicht: 247.32 g/mol
InChI-Schlüssel: ZNUHIGPZSMYHOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)-: is a chemical compound with a complex structure that includes a benzamide core, a methylamino group, and a thiazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the methylamino group and the thiazolyl group requires specific reagents and conditions. Common synthetic routes may include:

    Nitration and Reduction: Nitration of benzene followed by reduction to form the benzamide core.

    Amination: Introduction of the methylamino group through amination reactions.

    Thiazole Formation: Formation of the thiazolyl group through cyclization reactions involving sulfur and nitrogen-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzamide,2-(2-methylpropoxy)-5-(4-methyl-2-thiazolyl)
  • Benzamide,2-(ethylamino)-N-(4-methyl-2-thiazolyl)-

Uniqueness

Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

712309-16-5

Molekularformel

C12H13N3OS

Molekulargewicht

247.32 g/mol

IUPAC-Name

2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H13N3OS/c1-8-7-17-12(14-8)15-11(16)9-5-3-4-6-10(9)13-2/h3-7,13H,1-2H3,(H,14,15,16)

InChI-Schlüssel

ZNUHIGPZSMYHOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.